molecular formula C10H16N2O2 B2812865 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-45-2

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2812865
CAS No.: 91800-45-2
M. Wt: 196.25
InChI Key: YYLYCNHLXYNSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C10H16N2O2. It is part of the diazaspirodecane family, which is known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-45-2) is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 91800-45-2

The compound features a diazaspiro structure that contributes to its biological activity by providing multiple points for interaction with biological macromolecules.

Anticancer Properties

Recent studies indicate that compounds with spirocyclic structures often exhibit promising anticancer activity. For instance, derivatives of diazaspiro compounds have been shown to induce apoptosis in various cancer cell lines. In particular, research has demonstrated that modifications in the spiro structure can enhance cytotoxicity against tumor cells by disrupting critical cellular pathways involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7,9-Dimethyl-1,3-diazaspiro...FaDu (hypopharyngeal)15Induction of apoptosis via IKKb inhibition
EF24 analogVarious20NF-κB pathway modulation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Table 2: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)
7,9-Dimethyl-1,3-diazaspiro...AChE12
BuChE18

Antimicrobial Activity

Another area of interest is the antimicrobial activity of diazaspiro compounds. Research indicates that derivatives exhibit significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Case Study: Antimicrobial Testing
In a study assessing various Mannich bases derived from diazaspiro compounds, several exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antimicrobial agents based on the spiro structure.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through IKKb inhibition.
  • Enzyme Inhibition : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing neurotransmission.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

Properties

IUPAC Name

7,9-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYCNHLXYNSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.